2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)-
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Overview
Description
2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)- is a complex organic compound with a unique structure. It is related to Orlistat, a well-known lipase inhibitor used in the treatment of obesity . This compound is characterized by its oxetanone ring, which is a four-membered lactone, and its long aliphatic chains, which contribute to its lipophilic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)- involves multiple steps. One common method includes the use of chiral catalysts to ensure the correct stereochemistry of the final product. The reaction typically starts with the formation of the oxetanone ring, followed by the addition of the hexyl and tridecyl groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols.
Substitution: This can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols .
Scientific Research Applications
2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Oxetanone, 3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]-, (3S,4S)- involves the inhibition of lipase enzymes. This inhibition prevents the hydrolysis of triglycerides into free fatty acids and glycerol, thereby reducing fat absorption in the intestines. The compound binds to the active site of the enzyme, blocking its activity and leading to decreased lipid digestion .
Properties
Molecular Formula |
C30H50O4 |
---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
(3S,4S)-3-hexyl-4-[(2R)-2-[(4-methoxyphenyl)methoxy]tridecyl]oxetan-2-one |
InChI |
InChI=1S/C30H50O4/c1-4-6-8-10-11-12-13-14-15-17-27(33-24-25-19-21-26(32-3)22-20-25)23-29-28(30(31)34-29)18-16-9-7-5-2/h19-22,27-29H,4-18,23-24H2,1-3H3/t27-,28+,29+/m1/s1 |
InChI Key |
XEQMJLATFYNTAH-ULNSLHSMSA-N |
Isomeric SMILES |
CCCCCCCCCCC[C@H](C[C@H]1[C@@H](C(=O)O1)CCCCCC)OCC2=CC=C(C=C2)OC |
Canonical SMILES |
CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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